Trimethyl((1-phenylvinyl)oxy)silane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trimethyl(1-phenylethenoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OSi/c1-10(12-13(2,3)4)11-8-6-5-7-9-11/h5-9H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFPCIMDERUIST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10884636 | |
| Record name | Benzene, [1-[(trimethylsilyl)oxy]ethenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13735-81-4 | |
| Record name | α-(Trimethylsiloxy)styrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13735-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, (1-((trimethylsilyl)oxy)ethenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013735814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, [1-[(trimethylsilyl)oxy]ethenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, [1-[(trimethylsilyl)oxy]ethenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyl[(1-phenylvinyl)oxy]silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.902 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis and Preparation Methodologies for Trimethyl 1 Phenylvinyl Oxy Silane
Classical Silylation Reactions of Acetophenone (B1666503) Derivatives
The traditional and most common method for preparing Trimethyl((1-phenylvinyl)oxy)silane involves the reaction of acetophenone with a silylating agent in the presence of a base.
The silylation of acetophenone is typically achieved by reacting it with a silylating agent, such as trimethylsilyl (B98337) chloride (TMSCl), under inert conditions. This reaction requires a base to deprotonate the acetophenone, forming an enolate which then reacts with the silylating agent. A validated method reports a 93% yield when using acetophenone in anhydrous tetrahydrofuran (B95107) (THF) with a strong base.
The efficiency of the silylation reaction is highly dependent on the reaction conditions.
Temperature: Cryogenic temperatures, typically -78°C, are crucial for suppressing side reactions and ensuring high yields. wikipedia.org
Stoichiometry: A slight excess of the silylating agent and base is often employed to drive the reaction to completion. For instance, a molar ratio of 1:1.2 of the ketone to the base is recommended. wikipedia.org
Solvent: The choice of solvent is critical. Anhydrous polar aprotic solvents like tetrahydrofuran (THF) are commonly used as they can solvate the reagents effectively without interfering with the reaction. wikipedia.org The use of THF is prevalent in reactions involving strong bases like LDA. youtube.com
| Parameter | Optimized Condition | Rationale | Reference |
|---|---|---|---|
| Temperature | -78°C | Minimizes side reactions and favors the kinetic product. | wikipedia.org |
| Stoichiometry (Ketone:Base) | 1:1.2 | Ensures complete deprotonation of the ketone. | wikipedia.org |
| Solvent | Anhydrous Tetrahydrofuran (THF) | A polar aprotic solvent that effectively solvates reagents without interfering with the reaction. | youtube.com |
Strong, non-nucleophilic bases are essential for the efficient deprotonation of ketones to form enolates. youtube.com Lithium diisopropylamide (LDA) is a widely used base for this purpose due to its strong basicity and steric hindrance, which prevents it from acting as a nucleophile. wikipedia.orgyoutube.com LDA is particularly effective in generating the kinetic enolate by selectively abstracting a proton from the less sterically hindered position. youtube.comyoutube.com The use of LDA at low temperatures, such as -78°C, allows for the rapid and irreversible deprotonation of the ketone, leading to the desired silyl (B83357) enol ether in high yield. wikipedia.org
The formation of silyl enol ethers from unsymmetrical ketones can lead to two different products: the kinetic and the thermodynamic enolate.
Kinetic Control: This is favored at low temperatures with a strong, sterically hindered base like LDA. wikipedia.orgwikipedia.org The kinetic product is formed faster because the base removes the most accessible proton, which is typically on the less substituted alpha-carbon. wikipedia.orgyoutube.com For acetophenone, deprotonation of the methyl group is the kinetic course of the reaction. wikipedia.org
Thermodynamic Control: This is favored at higher temperatures with a weaker base that allows for reversible deprotonation. wikipedia.orgwikipedia.org The thermodynamic product is the more stable enolate, which is generally the one with the more substituted double bond. masterorganicchemistry.com
In the synthesis of this compound from acetophenone, the reaction is typically run under kinetic control to favor the formation of the desired product. wikipedia.org Theoretical calculations have shown that for the dehydrogenative silylation of acetophenone, the silyl enol ether is the kinetically favored product, while the corresponding silyl ether is the thermodynamic product. nih.gov
Flow Chemistry Approaches to Synthesis
Flow chemistry, or continuous flow processing, has emerged as a powerful alternative to traditional batch synthesis for many chemical reactions, including the preparation of silyl enol ethers.
While batch processing has been the traditional method for synthesizing this compound, continuous flow chemistry offers several advantages.
Batch Chemistry: In batch synthesis, all reagents are combined in a single vessel and the reaction proceeds over a set time. labmanager.com This method is flexible and well-suited for small-scale and exploratory synthesis. labmanager.com However, scaling up batch reactions can be challenging, and issues with heat transfer and reaction control can arise. researchgate.net
Continuous Flow Chemistry: In a continuous flow system, reagents are continuously pumped through a reactor where they mix and react. pharmtech.com This approach offers superior control over reaction parameters such as temperature, pressure, and reaction time. labmanager.com The high surface-area-to-volume ratio in flow reactors allows for more efficient heat transfer, which is particularly beneficial for highly exothermic or temperature-sensitive reactions. kilolabs.com This enhanced control often leads to higher yields, improved product quality, and increased safety, especially when dealing with hazardous reagents or intermediates. kilolabs.comresearchgate.net For industrial-scale production, continuous flow can be more efficient and cost-effective. kilolabs.com
| Feature | Batch Chemistry | Continuous Flow Chemistry | Reference |
|---|---|---|---|
| Process | Reagents are mixed in a single vessel for a set time. | Reagents are continuously pumped through a reactor. | labmanager.compharmtech.com |
| Scalability | Can be challenging to scale up. | Easier to scale by increasing flow rate and run time. | labmanager.com |
| Heat Transfer | Less efficient, potential for hotspots. | Highly efficient due to high surface-area-to-volume ratio. | kilolabs.com |
| Safety | Higher risk with hazardous reactions due to large volumes. | Inherently safer due to small reaction volumes at any given time. | kilolabs.comresearchgate.net |
| Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and residence time. | labmanager.com |
| Best For | Exploratory synthesis, small-scale production. | Process optimization, high-throughput synthesis, and large-scale manufacturing. | labmanager.com |
Flow Chemistry Approaches to Synthesis
Advantages in Reaction Rates and Selectivity
The development of new synthetic routes for silyl enol ethers is driven by the need for improved reaction rates and selectivity. Traditional methods often require harsh conditions and can lead to mixtures of regio- and stereoisomers. Modern catalyzed reactions, however, offer significant advantages in overcoming these challenges. For instance, certain catalytic systems allow for the stereoselective synthesis of (Z)-silyl enol ethers under mild conditions, a feat that is often difficult to achieve with conventional techniques. acs.org These advanced methods can also tolerate a wider range of functional groups, thus expanding the synthetic utility of the target compounds. acs.org
Transition-Metal-Catalyzed Formation of Enol Silyl Ethers
Transition-metal catalysis has emerged as a powerful tool for the formation of enol silyl ethers, offering novel pathways that often involve the formation of a C–O bond rather than the more traditional Si–O bond. acs.orgnih.govfigshare.com This approach provides access to a diverse array of silyl enol ethers, including those with functional groups that would be incompatible with standard silylation conditions. acs.org
Copper(II) acetate (B1210297) has been identified as an effective catalyst for the synthesis of enol silyl ethers through the formation of a C–O bond. acs.orgnih.govfigshare.com This methodology represents a significant departure from conventional methods that rely on Si–O bond formation. acs.org
A notable example of copper(II)-catalyzed C–O bond formation is the coupling of pinacol (B44631) vinylboronates with silanols. acs.orgnih.govfigshare.com This reaction provides a facile, chemoselective, and stereospecific route to various enol silyl ethers. acs.org The use of copper(II) acetate as a catalyst, in conjunction with pyridine (B92270) N-oxide and oxygen as oxidants, has been found to be optimal for these transformations. acs.orgacs.org This method is particularly valuable for synthesizing enol silyl ethers containing functional groups that would not withstand typical carbonyl silylation conditions. acs.orgacs.org
Table 1: Copper-Catalyzed Synthesis of Silyl Enol Ethers from Pinacol Vinylboronates and Silanols
| Entry | Vinylboronate | Silanol | Product | Yield (%) |
| 1 | (E)-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzene | Trimethylsilanol (B90980) | This compound | Not Isolated |
| 2 | (E)-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzene | Triethylsilanol | Triethyl((1-phenylvinyl)oxy)silane | 45 |
| 3 | (E)-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzene | tert-Butyldimethylsilanol | (1-Phenylvinyl)oxy(tert-butyldimethyl)silane | 62 |
| 4 | (E)-(oct-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | tert-Butyldimethylsilanol | (tert-Butyldimethyl)(oct-1-en-2-yloxy)silane | 57 |
Data sourced from Organic Letters, 2011, 13(10), 2778–2781. nih.gov
The precise mechanism of the copper(II)-catalyzed coupling of vinylboronates and silanols is not yet fully understood. acs.orgacs.org However, it is proposed to proceed via an oxidative cross-coupling pathway. acs.orgnih.govfigshare.com The reaction is notable for being the first example of a transition-metal-catalyzed oxidative cross-coupling that utilizes silanols. acs.org The role of both oxygen and pyridine N-oxide as oxidants is crucial for the catalytic cycle, although a detailed mechanistic rationale remains to be elucidated. acs.orgacs.org It is significant that copper(0) is not observed during the reaction, suggesting a high-valent copper species is active in the catalytic cycle. acs.orgacs.org
Nickel catalysis has also proven to be a versatile strategy for the synthesis and modification of silyl enol ethers. rsc.orgresearchgate.net These methods often involve the activation of the C(sp²)–O bond, enabling the use of silyl enol ethers as electrophilic partners in cross-coupling reactions. rsc.org
A significant advancement in nickel catalysis is the use of ligands to control the reaction pathway, leading to the divergent synthesis of different products from the same silyl enol ether starting material. rsc.orgresearchgate.net By carefully selecting the ligand, it is possible to selectively cleave the C(sp²)–O bond and engage the resulting intermediate in various transformations. rsc.org
For instance, in the presence of a tricyclohexylphosphine (B42057) (PCy₃) ligand, a nickel-hydride species can be generated in situ. rsc.org This species preferentially inserts into the electron-rich C=C double bond of the silyl enol ether, leading to the formation of styrene (B11656) derivatives. rsc.org Conversely, when an electron-rich N-heterocyclic carbene (NHC) ligand such as ICy·HCl is employed, the nickel-hydride species can insert into both the C=C double bond of the silyl enol ether and the resulting styrene intermediate, ultimately yielding benzyl (B1604629) silane (B1218182) products. rsc.org This ligand-controlled divergent reactivity has been rationalized by DFT calculations. rsc.orgrsc.org This methodology demonstrates high functional group tolerance and has been applied to gram-scale reactions and the late-stage modification of complex molecules. rsc.orgrsc.org
Table 2: Ligand-Controlled Nickel-Catalyzed Reactions of Silyl Enol Ethers
| Ligand | Product Type | Example Product |
| PCy₃ | Styrene | 1-Phenyl-1-ethene |
| ICy·HCl | Benzyl silane | (Phenylmethyl)trimethylsilane |
This table illustrates the divergent outcomes based on ligand selection in nickel-catalyzed reactions of silyl enol ethers. rsc.org
Nickel-Catalyzed Approaches
Selective Synthesis of Z-Silyl Enol Ethers via Chain Walking
A novel strategy for the Z-selective synthesis of silyl enol ethers from ketones has been developed utilizing a nickel-catalyzed remote functionalization approach. This method relies on a "chain walking" or "remote functionalization" process, where a nickel catalyst migrates along an alkyl chain from a distant olefinic site to the carbonyl group, ultimately leading to the formation of a Z-configured silyl enol ether. This process is significant as it allows for the synthesis of silyl enol ethers with positional and stereochemical control that is independent of the thermodynamic preferences of the resulting double bond. nih.gov
The reaction is typically carried out using a nickel(II) precatalyst, such as NiBr₂·dme, in the presence of an N-heterocyclic carbene (NHC) ligand like IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), a reducing agent like manganese powder, and an alkyl halide initiator. The active catalyst is believed to be a nickel(II)-hydride species generated in situ. nih.govoup.com This hydride catalyst facilitates the isomerization of the remote olefin towards the ketone functionality.
While this methodology has been demonstrated for a range of aliphatic and aromatic ketones, its specific application to generate Z-Trimethyl((1-phenylvinyl)oxy)silane from a precursor containing a phenyl ketone and a distal double bond is a promising extension of this powerful technique. nih.gov
Computational Studies on Positional and Stereoselectivity
Computational studies, specifically Density Functional Theory (DFT) calculations, have been instrumental in elucidating the mechanism and the origins of selectivity in the nickel-catalyzed chain walking synthesis of Z-silyl enol ethers. These studies suggest that the high Z-selectivity arises from the formation of a stabilized η³-bound nickel(II) enolate as a key intermediate. nih.gov
The η³-coordination of the enolate to the nickel center is believed to fix the geometry of the enolate, which prevents further isomerization or "chain walking" and directs the subsequent silylation to occur in a stereoselective manner, affording the Z-isomer. nih.gov This mechanistic insight, derived from computational models, is crucial for the rational design of catalysts and for predicting the outcomes of related transformations. chemrxiv.orgrsc.org
Cobalt-Catalyzed One-Carbon Extension from Aldehydes
A cooperative cobalt-driven catalytic system has been developed for the one-carbon extension of aldehydes to produce (Z)-silyl enol ethers. This method offers a direct route to compounds like this compound starting from benzaldehyde. The process involves the cobalt-catalyzed reaction of an aldehyde with a silyl-diazomethane reagent, such as (trimethylsilyl)diazomethane. This transformation is notable for its high regio- and stereoselectivity, providing a significant advantage over traditional methods that may require harsh conditions or generate stoichiometric byproducts.
This catalytic system operates under mild conditions and demonstrates broad substrate applicability, accommodating a variety of functional groups. The key to this transformation is the synergistic activation of both the aldehyde and the diazomethane (B1218177) reagent by the cobalt complex.
Role of Lewis Acidic Boron Center in Triazine Ligands
A critical feature of the aforementioned cobalt catalyst is the incorporation of a Lewis acidic boron center within the triazine-based ligand framework. This boron site plays a crucial role in the catalytic cycle by augmenting the activation of the carbonyl group of the aldehyde substrate. researchgate.netwikipedia.org
The cooperative interaction between the cobalt center and the Lewis acidic boron site facilitates the key bond-forming steps of the reaction. Mechanistic studies, including 11B NMR spectroscopy, have provided evidence for the direct involvement of the boron center in substrate activation. This bifunctional catalyst design, where both a transition metal and a main group Lewis acid participate in concert, represents a sophisticated approach to achieving high efficiency and selectivity in catalysis. researchgate.netwikipedia.org
Rhodium-Catalyzed Hydrosilylation
Rhodium complexes are effective catalysts for the hydrosilylation of ketones, a reaction that can lead to the formation of silyl enol ethers. In the context of synthesizing this compound, the rhodium-catalyzed hydrosilylation of acetophenone with a suitable silane, such as trimethylsilane (B1584522), is a direct and atom-economical approach.
The reaction mechanism is believed to involve the oxidative addition of the silane to the rhodium center, followed by coordination of the ketone. Subsequent migratory insertion of the carbonyl group into the rhodium-hydride or rhodium-silyl bond, followed by reductive elimination, can yield either the silyl ether or the silyl enol ether. The product distribution can be influenced by the choice of catalyst, ligands, and reaction conditions.
Regiospecificity and Asymmetric Induction
The rhodium-catalyzed hydrosilylation of unsymmetrical ketones like acetophenone can, in principle, yield two different regioisomers of the silyl enol ether. However, in the case of acetophenone, only one regioisomer, this compound, is possible.
Of greater significance is the potential for asymmetric induction when using chiral rhodium catalysts. By employing rhodium complexes with chiral ligands, it is possible to achieve the enantioselective synthesis of chiral silyl enol ethers from prochiral ketones. While the double bond in this compound itself is not stereogenic, the development of asymmetric hydrosilylation methods is crucial for the synthesis of more complex chiral silyl enol ethers. Theoretical calculations have shown that for the reaction of acetophenone with trimethylsilane catalyzed by a rhodium-NSiN complex, the formation of the silyl enol ether is kinetically favored, while the corresponding silyl ether is the thermodynamic product.
Other Synthetic Routes
Besides the advanced catalytic methods described above, this compound can be prepared through several other established synthetic protocols.
One of the most common methods involves the deprotonation of acetophenone with a strong, non-nucleophilic base, followed by trapping of the resulting enolate with an electrophilic silicon source. A typical procedure utilizes lithium diisopropylamide (LDA) as the base and trimethylsilyl chloride (TMSCl) as the silylating agent. This reaction is generally performed at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to ensure kinetic control and minimize side reactions.
Another approach is the reaction of α-haloketones with a silylating agent. For instance, α-bromoacetophenone can be converted to this compound. nih.govoup.com Additionally, the Brook rearrangement of suitable substrates can also provide access to silyl enol ethers.
Below is a table summarizing a standard laboratory preparation of this compound from acetophenone.
| Reactant 1 | Reactant 2 | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Acetophenone | Trimethylsilyl chloride | Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 | 93 |
This method, while stoichiometric in its use of the base, is highly reliable and provides good yields of the desired product.
Brook Rearrangement for Stereoselective Preparation
The Brook rearrangement is an intramolecular, base-catalyzed migration of a silyl group from a carbon atom to an oxygen atom. organic-chemistry.org This process is driven by the formation of the thermodynamically stable silicon-oxygen bond. organic-chemistry.org In the context of preparing silyl enol ethers like this compound, the rearrangement typically starts from an α-silyl ketone (an acylsilane). wikipedia.org
The reaction is initiated by the nucleophilic addition of an organometallic reagent (like an organolithium or Grignard reagent) to the carbonyl group of the acylsilane. This forms an intermediate alkoxide. The subsequent rearrangement involves the migration of the silyl group from the carbon adjacent to the carbonyl to the oxygen, yielding the silyl enol ether. wikipedia.org The stereochemical outcome of the reaction, meaning the specific geometry (E or Z) of the resulting double bond, can often be controlled, making it a stereoselective method. acs.org For instance, the Wittig reaction on an acylsilane can lead to a silyl enol ether through a Brook rearrangement. wikipedia.org
Research has demonstrated that the choice of reagents and reaction conditions is crucial for the success and stereoselectivity of the rearrangement. Factors such as the nature of the nucleophile, the solvent, and the temperature can influence the product distribution. The rearrangement can also be triggered photolytically. rsc.org
Table 1: Research Findings on Brook Rearrangement for Silyl Enol Ether Synthesis
| Starting Material | Reagent/Conditions | Product | Key Finding |
|---|---|---|---|
| Acylsilane | Wittig Reagent | Silyl enol ether | The reaction yields a silyl enol ether instead of the expected alkene due to a Brook rearrangement. wikipedia.org |
| α-Silyl carbinol | Catalytic base (e.g., NaH, Et₂NH) | Silyl ether | The intramolecular migration is driven by the high stability of the Si-O bond. organic-chemistry.org |
Generation from Lithium Enolates
A more common and direct method for synthesizing silyl enol ethers involves the trapping of a pre-formed enolate with a silyl halide. wikipedia.org For this compound, the process starts with acetophenone.
First, acetophenone is deprotonated by a strong, non-nucleophilic base to form the corresponding lithium enolate. Lithium diisopropylamide (LDA) is a frequently used base for this purpose due to its strong basicity and steric hindrance, which helps in selectively removing the desired proton. wikipedia.org This deprotonation is typically carried out at low temperatures, such as -78 °C, to ensure kinetic control and prevent side reactions. wikipedia.org
Table 2: Research Findings on Silyl Enol Ether Synthesis from Enolates
| Ketone | Base/Silylating Agent | Solvent/Temp | Product | Yield |
|---|---|---|---|---|
| Acetophenone | LDA / TMSCl | THF / -78 °C | This compound | High |
| Cyclohexanone | Triethylamine / TMSCl | DMF | 1-(Trimethylsilyloxy)cyclohexene | Good |
Chemical Reactivity and Transformation Mechanisms of Trimethyl 1 Phenylvinyl Oxy Silane
Nucleophilic Reactivity of Silyl (B83357) Enol Ethers
Trimethyl((1-phenylvinyl)oxy)silane is a silyl enol ether, a class of organic compounds that serve as crucial enolate equivalents in synthetic chemistry. organic-chemistry.org The defining feature of a silyl enol ether is a C=C double bond with a siloxy group (-OSiR₃) attached to one of the sp²-hybridized carbons. This arrangement renders the β-carbon atom nucleophilic, allowing it to form new carbon-carbon bonds with a wide array of electrophiles. The trimethylsilyl (B98337) group acts as a sterically demanding activating group for the enol. researchgate.net Unlike more reactive metal enolates, silyl enol ethers are generally stable enough to be isolated and purified, yet they are sufficiently reactive under specific conditions, most notably in the presence of a catalyst.
The nucleophilicity of silyl enol ethers like this compound is significantly amplified by the use of Lewis acids. rsc.orgwikipedia.org A Lewis acid activates an electrophile, such as an aldehyde or ketone, by coordinating to its carbonyl oxygen. nih.gov This coordination increases the positive charge on the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic silyl enol ether. nih.gov This catalytic activation is a cornerstone of many reactions involving silyl enol ethers, enabling bond formation to occur under mild conditions. nih.gov While stoichiometric amounts of Lewis acids like titanium tetrachloride (TiCl₄) were used in early examples, numerous catalytic systems have since been developed. wikipedia.orgnih.gov
A quintessential application of the Lewis acid-catalyzed reactivity of silyl enol ethers is the Mukaiyama aldol (B89426) reaction. Discovered by Teruaki Mukaiyama, this reaction involves the addition of a silyl enol ether to a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone after a workup step. wikipedia.org The reaction is highly valued in organic synthesis because it facilitates a crossed aldol reaction without the issue of self-condensation often encountered with metal enolates. wikipedia.org The use of chiral Lewis acids can also render the reaction asymmetric, providing a pathway to enantiomerically enriched products. nih.gov
The mechanism of the Mukaiyama aldol reaction is initiated by the activation of the aldehyde electrophile through its coordination with a Lewis acid, such as TiCl₄. wikipedia.org This activation enhances the electrophilicity of the carbonyl carbon. The silyl enol ether, this compound, then attacks the activated carbonyl carbon, forming a new carbon-carbon bond. researchgate.net This is followed by the loss of a chlorosilane molecule to yield a silylated aldol adduct. wikipedia.org An aqueous workup then cleaves the silyl ether to afford the final β-hydroxy ketone product. wikipedia.org
A key feature of the Mukaiyama aldol reaction is that it is generally understood to proceed through an acyclic, or "open," transition state. organic-chemistry.orgresearchgate.net This contrasts with the cyclic Zimmerman-Traxler model that describes the transition state of many traditional aldol reactions involving metal enolates. nih.gov The preference for an open transition state is attributed to the poor ability of the siloxy oxygen to coordinate strongly with the Lewis acid-activated carbonyl center. researchgate.net The specific conformation of this open transition state is influenced by steric and electronic factors, which in turn dictate the stereochemical outcome of the reaction. nih.gov Computational studies using density functional theory (DFT) have been employed to explore the conformations of these transition structures, revealing that pro-anti pathways typically proceed via antiperiplanar transition states, while pro-syn pathways favor synclinal transition structures. nih.gov
When a silyl enol ether reacts with an aldehyde, two new stereocenters can be created, leading to the possibility of forming syn and anti diastereomers. wikipedia.org The diastereoselectivity of the Mukaiyama aldol reaction is highly dependent on the geometry (E/Z) of the silyl enol ether, the steric bulk of the substituents on both reactants, the specific Lewis acid used, and the reaction conditions such as solvent and temperature. wikipedia.orgnih.gov
For this compound, which is derived from acetophenone (B1666503), there is no E/Z isomerism to consider. The stereochemical outcome is therefore primarily determined by the facial selectivity of the approach of the silyl enol ether to the aldehyde, which is influenced by the catalyst and the aldehyde's structure. For example, reactions with α-chloro substituted aldehydes have been shown to unexpectedly favor the syn product, contrary to predictions based on standard stereoinduction models. nih.govrsc.org The development of highly diastereoselective protocols often relies on carefully chosen chiral catalysts or auxiliaries that can effectively control the transition state geometry. nih.gov
The following table presents research findings on the diastereoselectivity of Mukaiyama aldol reactions with various aldehydes and silyl enol ethers, illustrating the influence of reaction partners and conditions on the syn/anti ratio.
| Aldehyde | Silyl Enol Ether | Lewis Acid/Catalyst | Diastereomeric Ratio (syn:anti) | Yield (%) |
|---|---|---|---|---|
| Benzaldehyde | (E)-Propionaldehyde TES Enolsilane | IDPi Catalyst 7c | 96:4 | 96 |
| p-Nitrobenzaldehyde | (Z)-Propionaldehyde TES Enolsilane | IDPi Catalyst 9 | 6:94 | 93 |
| Benzaldehyde | Super Silyl Enol Ether 1a | Triflimide (10 mol%), Iodobenzene | 65:35 | 78 |
| Acetaldehyde | Octyl 2-(pentafluoro-λ6-sulfanyl)acetate silyl ketene (B1206846) acetal | TMSOTf | 87:13 | 58 |
| p-Nitrobenzaldehyde | Octyl 2-(pentafluoro-λ6-sulfanyl)acetate silyl ketene acetal | TMSOTf | 97:3 | 22 |
The vinylogous Mukaiyama aldol reaction (VMAR) is a powerful extension that applies the principle of vinylogy to the Mukaiyama aldol reaction. mdpi.com By using a silyl dienolate (a silyl enol ether of an α,β-unsaturated ketone or aldehyde), the nucleophilic character is extended through the conjugated π-system. mdpi.com This allows the reaction to occur at the γ-carbon of the dienolate, leading to the formation of δ-hydroxy-α,β-unsaturated carbonyl compounds. rsc.orgnih.gov This transformation is synthetically valuable as it constructs a larger carbon framework and installs a double bond that can be used in subsequent chemical transformations. mdpi.com
A key challenge in the VMAR is controlling regioselectivity, as the dienolate could potentially react at the α- or γ-position. mdpi.com Generally, silyl dienolates exhibit a strong preference for γ-addition, which is a significant advantage over their metal dienolate counterparts that often yield mixtures. mdpi.com In the context of this compound, a vinylogous analogue would be the silyl enol ether derived from a phenyl vinyl ketone. The VMAR of such a compound with an aldehyde would be expected to proceed with γ-selectivity to furnish a δ-hydroxy-α,β-unsaturated ketone bearing a phenyl group.
This compound can act as a nucleophile in Michael additions, a type of conjugate addition to α,β-unsaturated carbonyl compounds known as Michael acceptors. masterorganicchemistry.comlibretexts.org The reaction, typically catalyzed by a Lewis acid, involves the addition of the silyl enol ether to the β-position of the Michael acceptor. nih.govnih.gov The Lewis acid activates the enone or enal, and the silyl enol ether adds in a 1,4-fashion. nih.gov The resulting product, after hydrolysis of the intermediate silyl ether, is a 1,5-dicarbonyl compound. nih.gov
This reaction is a powerful method for C-C bond formation, and the development of catalytic, enantioselective versions has been a significant area of research. nih.gov Chiral imidazolidinone catalysts, for example, have been successfully employed to catalyze the enantioselective Mukaiyama-Michael addition of silyl enol ethers to α,β-unsaturated aldehydes. nih.gov The reaction between this compound and a simple enone like methyl vinyl ketone, in the presence of a suitable Lewis acid, would lead to the formation of a 1,5-diketone structure.
Lewis Acid-Catalyzed Reactions
Diels-Alder Reactions
The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, can utilize silyl enol ethers like this compound as the diene component. wikipedia.org In these reactions, the silyl enol ether provides a reliable method for creating cyclohexene (B86901) derivatives with significant control over the resulting stereochemistry. wikipedia.org
Specifically, in inverse electron demand Diels-Alder (iEDDA) reactions, electron-rich dienophiles react with electron-poor dienes. This compound can act as a precursor to the dienophile in these reactions. For instance, its reaction with 3-monosubstituted s-tetrazines, mediated by a Lewis acid, leads to the formation of functionalized pyridazines. uzh.chnih.gov This method is noted for its high regioselectivity, particularly with 1-monosubstituted silyl enol ethers where exclusive formation of one regioisomer is observed. uzh.chnih.gov
Reactions with SN1-Reactive Electrophiles (e.g., Tertiary, Allylic, or Benzylic Alkyl Halides)
Silyl enol ethers are known to react with electrophiles that can form stable carbocations, such as tertiary, allylic, and benzylic alkyl halides, in SN1-type reactions. The silyl enol ether acts as a nucleophile, attacking the carbocation generated from the alkyl halide. This reaction is a fundamental method for carbon-carbon bond formation.
Cycloaddition Reactions (e.g., with 3-Bromotetrazine)
This compound participates in cycloaddition reactions with various partners. A notable example is its reaction with 3-bromotetrazine. uzh.ch This reaction is an inverse electron demand Diels-Alder reaction where the tetrazine acts as the electron-deficient diene and the silyl enol ether is the electron-rich dienophile. The reaction is effectively mediated by Lewis acids like boron trifluoride etherate (BF₃·OEt₂), leading to the synthesis of 3-bromo-4-aryl/alkyl-pyridazines with exclusive regioselectivity. uzh.ch The use of a tert-butyldimethylsilyl (TBS) ether variant of the silyl enol ether can improve yields. uzh.ch
| Reactant 1 | Reactant 2 | Catalyst/Mediator | Product | Yield | Reference |
| This compound | 3-Bromotetrazine | BF₃·OEt₂ | 3-Bromo-4-phenylpyridazine | 55% | uzh.ch |
| ((1-Phenylvinyl)oxy)tris(isopropyl)silane | 3-Bromotetrazine | BF₃·OEt₂ | 3-Bromo-4-phenylpyridazine | 82% | uzh.ch |
Reactions with Carbonium Ions
The reaction of silyl enol ethers with carbonium ions (carbocations) is a key process in organic synthesis, enabling alkylation and other functionalizations at the α-carbon of the original ketone.
This compound reacts with various carbonium ions to form new carbon-carbon bonds. This includes reactions with tertiary alkyl, benzyl (B1604629), and other stabilized carbocations. The reaction proceeds via the attack of the electron-rich double bond of the silyl enol ether on the carbocation.
Aminomethylation of this compound is a specific type of alkylation that introduces an aminomethyl group. This is often achieved through a Mannich-type reaction. For instance, it has been used in the synthesis of β-amino ketones in aqueous media. lookchem.com This reaction is significant for producing compounds with potential pharmaceutical applications.
Radical Processes and Oxidative Transformations
Beyond ionic reactions, this compound can also participate in radical and oxidative processes.
The compound can be oxidized to form the corresponding silanols or siloxanes using common oxidizing agents like hydrogen peroxide or potassium permanganate. It has also been shown to be involved in radical inhibition experiments, suggesting its utility in studying radical reaction mechanisms. For example, it can form radical intermediates during certain sulfonylation transformations.
Rubottom Oxidations
The Rubottom oxidation is a well-established method for the α-hydroxylation of carbonyl compounds via their corresponding silyl enol ethers. wikipedia.orgalfa-chemistry.com In the case of this compound, the reaction proceeds by treatment with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgalfa-chemistry.com
The mechanism commences with the epoxidation of the electron-rich double bond of the silyl enol ether by the peroxyacid, forming a siloxy oxirane intermediate. wikipedia.orgnrochemistry.com This is analogous to the Prilezhaev epoxidation. Subsequently, the inherent ring strain of the epoxide facilitates a rearrangement. alfa-chemistry.comorganic-chemistry.org This rearrangement involves a 1,4-migration of the trimethylsilyl group, a type of Brook rearrangement, to yield an α-siloxy ketone. wikipedia.orgnrochemistry.com The final α-hydroxy ketone, 2-hydroxy-1-phenylethan-1-one, is obtained after a workup with an acid, base, or a fluoride (B91410) source to cleave the silyl ether. wikipedia.org The reaction is known for its high yields and applicability to both acyclic and cyclic silyl enol ethers. wikipedia.orgalfa-chemistry.com
Saegusa Oxidations
The Saegusa-Ito oxidation provides a pathway to introduce α,β-unsaturation into carbonyl compounds. wikipedia.org This reaction, when applied to silyl enol ethers like this compound, typically utilizes palladium(II) acetate (B1210297) as a key reagent. wikipedia.org
The proposed mechanism involves the coordination of the palladium(II) species to the double bond of the silyl enol ether. wikipedia.org This is followed by the loss of the trimethylsilyl group and the formation of an oxo-allyl palladium complex. A subsequent β-hydride elimination from this complex generates a palladium hydride enone species. wikipedia.org Finally, reductive elimination yields the α,β-unsaturated carbonyl compound, in this case, 1-phenylprop-2-en-1-one, along with acetic acid and palladium(0). wikipedia.org To make the process catalytic in palladium, a co-oxidant like benzoquinone is often employed to reoxidize the palladium(0) back to palladium(II). wikipedia.org For acyclic substrates, the Saegusa-Ito oxidation typically affords the thermodynamically more stable E-olefin product. wikipedia.org
Silver-Catalyzed Controlled Intermolecular Cross-Coupling for 1,4-Diketone Synthesis
A significant application of this compound is its use in the synthesis of 1,4-diketones through a silver-catalyzed intermolecular cross-coupling reaction. organic-chemistry.orgnih.gov This method allows for the controlled coupling of two different silyl enol ether molecules, a challenging transformation due to their similar reactivity. nih.gov
In a typical procedure, this compound can be cross-coupled with another silyl enol ether, such as trimethyl(prop-1-en-2-yloxy)silane, in the presence of a silver catalyst like silver(I) fluoride (AgF) and an oxidant. organic-chemistry.org This specific reaction would yield 1-phenylpentane-1,4-dione. organic-chemistry.org The protocol demonstrates good functional group tolerance and can be performed on a gram scale. organic-chemistry.orgresearchgate.net
Role of Free Radical Species and Oxidants
Mechanistic studies, including radical trapping experiments using TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl, strongly suggest that the silver-catalyzed cross-coupling reaction proceeds through a free radical pathway. organic-chemistry.orgacs.orgacs.org The addition of TEMPO has been shown to completely suppress the reaction, and a TEMPO-adduct can be isolated, providing evidence for the presence of radical intermediates. nih.govacs.org
The reaction is believed to be initiated by a one-electron oxidation of one of the silyl enol ethers by a silver(I) species, generating a radical cation. acs.org In many reported procedures, an external oxidant is used. For instance, bromobenzene (B47551) (PhBr) has been identified as an effective oxidant in these reactions. organic-chemistry.orgacs.org The role of the oxidant is to facilitate the catalytic cycle. A plausible mechanism involves the formation of an α-carbonyl radical, which then adds to the second silyl enol ether. The resulting carbon-centered radical is subsequently oxidized to form the 1,4-diketone product, regenerating the catalyst. acs.org In some variations, silver oxide (Ag₂O) can act as both the catalyst and a base. acs.orgorganic-chemistry.org
| Reactant 1 | Reactant 2 | Catalyst | Oxidant | Product | Yield | Reference |
| This compound | Trimethyl(prop-1-en-2-yloxy)silane | AgF | PhBr | 1-Phenylpentane-1,4-dione | 72% | organic-chemistry.org |
| ((1-(4-Methoxyphenyl)vinyl)oxy)trimethylsilane | This compound | AgF | PhBr | 1-(4-Methoxyphenyl)-4-phenylbutane-1,4-dione | Not specified | organic-chemistry.org |
Photoredox-Catalyzed Sulfonylation
Photoredox catalysis has emerged as a powerful tool for the sulfonylation of silyl enol ethers, including this compound. nih.govrsc.org This method allows for the introduction of a sulfonyl group at the α-position of the corresponding ketone, leading to the formation of β-ketosulfones. acs.org These reactions are typically carried out under mild conditions using visible light and a photocatalyst. organic-chemistry.orgchemrxiv.org
One approach involves the reaction of a silyl enol ether with a source of sulfur dioxide, such as DABCO·(SO₂)₂, and a thianthrenium salt in the presence of a photocatalyst. acs.org Another variation utilizes aryldiazonium tetrafluoroborates and sodium metabisulfite (B1197395) as the SO₂ source. rsc.org A notable example is the photoredox-catalyzed generation of sulfamyl radicals from chlorosulfonamide, which then react with silyl enol ethers to produce β-ketosulfonamides. nih.govorganic-chemistry.org For instance, using Ru(bpy)₃Cl₂ as the photocatalyst, a variety of functionalized β-ketosulfonamides can be synthesized in good yields. organic-chemistry.org
Mechanism Involving SO₂ Insertion and Aryl Radicals
In the photoredox-catalyzed sulfonylation involving aryldiazonium tetrafluoroborates and a sulfur dioxide source, the mechanism is proposed to proceed via a single-electron transfer pathway. rsc.org The excited photocatalyst reduces the aryldiazonium salt to generate an aryl radical. This aryl radical then adds to sulfur dioxide, forming an arylsulfonyl radical. The arylsulfonyl radical subsequently adds to the double bond of the silyl enol ether, such as this compound. The resulting radical intermediate is then oxidized and undergoes desilylation to afford the final β-ketosulfone product. This process allows for the concomitant introduction of both a difluoromethyl group (if using difluoroenoxysilanes) and a sulfone moiety in a single step. rsc.org
Photo-induced Electron Transfer (PET) Cyclizations of Silyl Enol Ether Radical Cations
Photo-induced electron transfer (PET) represents another avenue for the transformation of silyl enol ethers like this compound. researchgate.netresearchgate.net In these reactions, the silyl enol ether is subjected to irradiation in the presence of an electron transfer sensitizer, such as 9,10-dicyanoanthracene. researchgate.netresearchgate.net This process leads to the formation of a silyloxy radical cation. researchgate.netresearchgate.net
Iron-Catalyzed Dicarbofunctionalization via α-Silyloxy Radicals
Iron-catalyzed reactions represent a cost-effective and environmentally friendly approach to organic synthesis. While specific details on the iron-catalyzed dicarbofunctionalization of this compound via α-silyloxy radicals are not extensively documented in the provided search results, the generation of radical species from silyl enol ethers is a known process. These α-silyloxy radicals are key intermediates that can undergo various carbon-carbon bond-forming reactions. The general reactivity of silyl enol ethers in such transformations highlights their potential as substrates in iron-catalyzed processes.
Hydrogenation Reactions
The hydrogenation of silyl enol ethers, including this compound, is a valuable transformation for the synthesis of saturated carbonyl compounds and their corresponding alcohols.
Frustrated Lewis Pairs (FLPs)-Catalyzed Hydrogenation
Frustrated Lewis Pairs (FLPs) have emerged as a powerful metal-free system for the catalysis of hydrogenation reactions. nih.gov This approach has been successfully applied to the hydrogenation of various unsaturated compounds, including silyl enol ethers. nih.gov The use of commercially available FLP systems, such as those composed of B(C₆F₅)₃ and a sterically hindered Lewis base like 2,2,6,6-tetramethylpiperidine (B32323) (TMP), has been reported for the transfer hydrogenation of silyl enol ethers. nih.gov
The mechanism of FLP-catalyzed hydrogenation of silyl enol ethers has been a subject of detailed investigation using DFT calculations. researchgate.netresearchgate.net These studies help to elucidate the intricate steps involved in the activation of dihydrogen by the FLP, followed by the transfer of hydrogen to the silyl enol ether substrate. The calculations provide a molecular-level understanding of the reaction pathways, including the structures of intermediates and transition states. For instance, in the hydrogenation of olefins, the proposed mechanism involves the initial protonation of the double bond to form a transient carbocation, which is then attacked by a hydride. researchgate.net
The efficiency of FLP-catalyzed hydrogenation reactions can be significantly influenced by reaction parameters such as temperature and pressure. For the transfer hydrogenation of a model silyl enol ether, optimal conditions were found to be at 130 °C. nih.gov Reducing the temperature to 60 °C resulted in a decreased conversion to the hydrogenated product. nih.gov While many FLP-catalyzed hydrogenations of other substrates operate at low hydrogen pressures (e.g., 2 bar), some systems for silyl enol ether hydrogenation have been reported to require pressures greater than 1 bar. researchgate.netnih.gov
The table below summarizes the effect of reaction conditions on the FLP-catalyzed transfer hydrogenation of a model silyl enol ether. nih.gov
| Entry | Catalyst System | Dihydrogen Surrogate | Temperature (°C) | Time (h) | Concentration (M) | Conversion (%) |
| 1 | B(C₆F₅)₃ / TMP (10 mol%) | γ-terpinene (1.3 equiv) | 130 | 4 | 0.16 | 96 |
| 13 | B(C₆F₅)₃ / TMP (10 mol%) | γ-terpinene (1.3 equiv) | 130 | 4 | 0.32 | Decreased |
| 14 | B(C₆F₅)₃ / TMP (10 mol%) | γ-terpinene (1.3 equiv) | 60 | 4 | 0.16 | Decreased |
| 15 | B(C₆F₅)₃ / TMP (10 mol%) | γ-terpinene (1.3 equiv) | 130 | 2 | 0.16 | Decreased |
| 16 | B(C₆F₅)₃ / TMP (5 mol%) | γ-terpinene (1.3 equiv) | 130 | 4 | 0.16 | Decreased |
Umpolung Functionalization via Enolonium Species
Umpolung, or the reversal of polarity, is a powerful strategy in organic synthesis that allows for the formation of bonds that are not accessible through conventional reactivity. In the context of this compound, umpolung can be achieved through the generation of an enolonium species. This electrophilic enol equivalent reverses the typical nucleophilic character of the enol ether, enabling it to react with nucleophiles. This approach opens up new avenues for the functionalization of the α-carbon of the corresponding ketone.
Addition of Azoles
The reaction of this compound with azole-based compounds showcases its utility in synthesizing heterocyclic structures. One significant transformation involves the reaction with azoles like imidazole (B134444) and thiazole (B1198619) in the presence of an alkyl chloroformate. This process yields 2-substituted imidazolines and thiazolines, respectively, in good yields. organicreactions.org The alkyl chloroformate activates the azole, facilitating the nucleophilic attack by the silyl enol ether.
Another important reaction is the chemoselective, uncatalyzed [3+2] cycloaddition with electron-deficient sulfonyl azides. netlify.app The silyl enol ether double bond adds to the azide, and following the extrusion of dinitrogen (N₂), a subsequent alkyl migration results in the formation of ring-contracted products. netlify.app This transformation provides a regiocontrolled method for one-carbon ring contractions in cyclic silyl enol ether systems. netlify.app
Arylation and Prenylation Reactions
The introduction of aryl and prenyl groups at the α-carbon of the parent ketone, acetophenone, can be efficiently achieved using this compound.
Arylation: The palladium-catalyzed α-arylation of silyl enol ethers with aryl halides is a powerful method for forming carbon-carbon bonds. For this compound, this reaction can be accomplished with complete regiospecificity. The use of a catalyst system, typically comprising Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a bulky phosphine (B1218219) ligand like tri-tert-butylphosphine, in the presence of an activator such as tributyltin fluoride, enables the coupling with a wide range of aryl iodides, bromides, and even chlorides. This method avoids the harsh basic conditions often required for direct enolate arylation, thus preserving the regiochemical integrity of the enol ether.
Table 1: Examples of Palladium-Catalyzed Arylation
| Aryl Halide Example | Catalyst System | Product Type | Reference |
|---|---|---|---|
| p-Iodoanisole | Pd₂(dba)₃ / t-Bu₃P / Bu₃SnF | α-(p-Methoxyphenyl)acetophenone | nih.gov |
| Bromobenzene | Pd₂(dba)₃ / t-Bu₃P / Bu₃SnF | α-Phenylacetophenone | nih.gov |
Prenylation: The introduction of a prenyl group (3-methyl-2-butenyl) can be achieved through reactions with electrophilic prenyl sources. Silyl enol ethers react with stable carbocations, which can be generated from prenyl halides or alcohols under Lewis acidic conditions. netlify.appwikipedia.org This alkylation is particularly effective with tertiary electrophiles. wikipedia.org The reaction proceeds via the nucleophilic attack of the silyl enol ether's double bond on the prenyl carbocation, followed by the loss of the silyl group to yield the α-prenylated ketone.
Reactions with Halogens and Pseudohalogens
This compound reacts readily with various electrophilic halogenating and pseudohalogenating agents to produce α-functionalized ketones. netlify.app The general mechanism involves the attack of the enol double bond on the electrophile (E⁺), forming a cationic intermediate which then undergoes desilylation by the accompanying anion (X⁻) to yield the α-substituted ketone and a trimethylsilyl halide.
Common halogenating agents include elemental halogens like bromine (Br₂) and iodine (I₂), as well as N-halosuccinimides such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS). netlify.appmissouri.edu The reaction with NBS or NCS is a preferred method for α-bromination or α-chlorination, as it offers high yields with minimal side products. missouri.edupsu.edu Radical bromination using NBS in the presence of a radical initiator like AIBN can also be employed to generate α-bromoenones from silyl enol ethers. nih.gov
Pseudohalogens, such as phenylsulfenyl chloride (PhSCl), also react in a similar manner. The electrophilic sulfur atom is attacked by the α-carbon of the silyl enol ether, and the subsequent elimination of the trimethylsilyl group by the chloride ion yields an α-phenylthio ketone. netlify.appalmerja.com
Cleavage and Hydrolysis Reactions
The silicon-oxygen bond in this compound is susceptible to cleavage under various conditions, leading to the regeneration of either the parent carbonyl compound or its corresponding enolate.
Formation of Carbonyl Compounds and Disiloxanes
The hydrolysis of this compound readily regenerates the parent carbonyl compound, acetophenone. wikipedia.org This reaction is typically performed under aqueous acidic or basic conditions. The mechanism involves the nucleophilic attack of a water molecule on the silicon atom. This forms a trimethylsilanol (B90980) intermediate which is unstable and subsequently reacts with another molecule of trimethylsilanol. A final nucleophilic substitution at the silicon results in the formation of the stable, dimeric disiloxane, hexamethyldisiloxane (B120664), alongside the ketone. wikipedia.org
Regeneration of Enolates
Silyl enol ethers serve as protected, isolable precursors to specific enolates. The regeneration of the enolate can be achieved by cleaving the Si-O bond with a suitable nucleophile.
Fluoride-Mediated Cleavage: Fluoride ions have a very high affinity for silicon, making fluoride sources such as tetrabutylammonium (B224687) fluoride (TBAF) highly effective for cleaving the silyl group to generate the corresponding enolate. netlify.appacs.orgnih.gov This method is widely used due to its mild and efficient nature. The fluoride ion attacks the silicon atom, forming a strong Si-F bond and liberating the enolate, which can then be trapped by an electrophile in subsequent steps. netlify.appnih.gov
Organolithium Reagents: Strong nucleophiles like methyllithium (B1224462) (MeLi) can also be used to regenerate the enolate. wikipedia.org The reaction proceeds via a nucleophilic attack of the methyl anion on the silicon atom of the silyl enol ether. This displaces the enolate and produces the highly volatile and stable byproduct, tetramethylsilane. wikipedia.orgyoutube.com This method is particularly useful for generating specific lithium enolates that might be difficult to form directly. wikipedia.orgyoutube.com
Ozonolysis of Silyl Enol Ethers
The ozonolysis of silyl enol ethers provides a pathway to α-hydroxy carbonyl compounds. The reaction of this compound with ozone (O₃) leads to the cleavage of the carbon-carbon double bond. The initial ozonide intermediate can be worked up under reductive conditions to yield an α-hydroxy ketone.
A related and more common transformation is the oxidation with peroxy acids like meta-chloroperoxybenzoic acid (mCPBA), known as the Rubottom oxidation. organic-chemistry.orgyoutube.com In this process, the silyl enol ether double bond is first epoxidized. organic-chemistry.org The resulting siloxy epoxide is unstable and undergoes a facile rearrangement driven by the relief of the epoxide ring strain, which involves the migration of the trimethylsilyl group from the oxygen to the newly formed alkoxide center. organic-chemistry.org This rearrangement produces a silylated α-hydroxy ketone. Subsequent desilylation during aqueous or fluoride-ion workup furnishes the final α-hydroxy acetophenone. organic-chemistry.orgyoutube.com Similarly, silyl enol ethers can be oxygenated using molecular oxygen in the presence of an aldehyde and a nickel(II) catalyst to afford α-siloxy carbonyl compounds, which yield α-hydroxy ketones upon desilylation. capes.gov.br
Applications and Synthetic Utility of Trimethyl 1 Phenylvinyl Oxy Silane in Organic Synthesis
Formation of Carbon-Carbon Bonds
As a stable and readily accessible enolate surrogate, Trimethyl((1-phenylvinyl)oxy)silane is extensively used in reactions that construct new carbon-carbon bonds, forming the backbone of more complex molecular architectures.
One of the most fundamental applications of this compound is in the Mukaiyama aldol (B89426) addition, a powerful method for creating β-hydroxy carbonyl compounds. In this reaction, the silyl (B83357) enol ether adds to the carbonyl group of an aldehyde or ketone. The reaction is typically promoted by a Lewis acid catalyst, which activates the carbonyl electrophile. This method offers a significant advantage over traditional base-catalyzed aldol reactions by providing better control over regioselectivity and reaction conditions.
The reaction of this compound with an aldehyde, followed by an aqueous workup to hydrolyze the resulting silyl ether, yields the corresponding β-hydroxy ketone. An indium triiodide catalyst, for example, has been shown to effectively promote the Mukaiyama Aldol Reaction between silyl enolates and esters in the presence of hydrosilanes to generate β-hydroxycarbonyl compounds. nih.gov
Table 1: Representative Mukaiyama Aldol Addition
| Reactant 1 | Reactant 2 (Aldehyde) | Catalyst (Example) | Product |
| This compound | Benzaldehyde | TiCl₄ | 3-Hydroxy-1,3-diphenylpropan-1-one |
This compound serves as a key building block for the synthesis of complex cyclic structures. It can react as a nucleophile with suitable electrophiles to construct functionalized carbocyclic and heterocyclic ring systems.
Research has demonstrated the reaction of heterocyclic triaryl methanols with silyl enol ethers, including this compound, in the presence of zinc chloride (ZnCl₂). nih.gov This process yields a variety of functionalized heterocyclic products. nih.gov The proposed mechanism involves the formation of a triaryl carbocation electrophile, where the positive charge is delocalized onto the heterocyclic ring. nih.gov The silyl enol ether then acts as the nucleophile, attacking a ring position of the heterocycle to form the final product. nih.gov For instance, the reaction with furan-2-yldiphenylmethanol produces 2-(5-benzhydrylfuran-2-yl)-1-phenylethanone. nih.gov
Table 2: Synthesis of Functionalized Furans
| Heterocyclic Precursor | Silyl Enol Ether | Catalyst | Product | Yield |
| Furan-2-yldiphenylmethanol | This compound | ZnCl₂ | 2-(5-Benzhydrylfuran-2-yl)-1-phenylethanone | 59% nih.gov |
The palladium-catalyzed asymmetric allylic alkylation (AAA), often referred to as the Tsuji-Trost reaction, is a cornerstone of modern synthetic chemistry. In this context, silyl enol ethers like this compound function as soft carbon nucleophiles that can react with allylic electrophiles, such as allyl carbonates or acetates, in the presence of a palladium catalyst. This reaction provides a direct route to α-allyl ketones. The enantioselectivity of the reaction can often be controlled by using chiral ligands with the palladium catalyst. While direct α-allylation of simple ketones can also be achieved through SOMO (singly occupied molecular orbital) catalysis using allyl silanes, the reaction of silyl enol ethers with activated allylic substrates remains a more established method. princeton.edu
This compound is instrumental in the synthesis of 1,4-dicarbonyl compounds through a process known as the Mukaiyama-Michael addition. This reaction is a conjugate addition (or 1,4-addition) where the silyl enol ether adds to the β-position of an α,β-unsaturated carbonyl compound, known as a Michael acceptor. masterorganicchemistry.com The reaction is typically facilitated by a Lewis acid catalyst. The initial product is a silyl enol ether of the 1,4-dicarbonyl adduct, which upon hydrolytic workup, yields the final 1,4-diketone. This method is highly efficient for forming carbon-carbon bonds and constructing key synthetic intermediates. masterorganicchemistry.comjoechem.io
Table 3: Mukaiyama-Michael Addition for 1,4-Diketone Synthesis
| Silyl Enol Ether | Michael Acceptor (Example) | Catalyst (Example) | Product (after hydrolysis) |
| This compound | Methyl vinyl ketone | TiCl₄ | 2-Methyl-2-phenacylcyclopentan-1-one |
The catalytic asymmetric amination of silyl enol ethers is a powerful strategy for preparing optically active α-amino ketones, which are crucial building blocks for many biologically active molecules. acs.org In these reactions, this compound acts as the nucleophile, reacting with an electrophilic nitrogen source. nih.govacs.orgacs.org Various chiral transition-metal catalysts, including those based on dirhodium(II), diruthenium(II), and copper, have been developed to control the enantioselectivity of this transformation. nih.govacs.orgacs.org
For example, chiral dirhodium(II) carboxylates can catalyze the reaction between silyl enol ethers and aminating agents like [N-(4-nitrophenylsulfonyl)imino]phenyliodinane to give α-amino ketones in high yields and with significant enantioselectivity. acs.org Similarly, chiral diruthenium catalysts have shown high efficiency and enantioselectivity, particularly for the amination of silyl enol ethers derived from propiophenone. acs.org The direct synthesis of α-amino esters from this compound is not a typical transformation, as the starting material is derived from a ketone and thus leads to α-amino ketone products.
Table 4: Catalytic Asymmetric Amination of Silyl Enol Ethers
| Silyl Enol Ether Derivative | Catalyst System | Aminating Agent (Example) | Product Class | Enantiomeric Excess (ee) |
| Silyl enol ether of propiophenone | Chiral Dirhodium(II) Carboxylate | pNsN=IPh | α-Amino Ketone | 93% acs.org |
| Silyl enol ether of propiophenone | Chiral Diruthenium(II) Complex | NsN=IPh | α-Amino Ketone | 93% acs.org |
| General Silyl enol ether | Chiral Copper Complex / Nitrosocarbonyl Precursor | Aerobic Oxidation | α-Amino Ketone | High Diastereoselectivity nih.gov |
This compound can be converted into valuable alkenylsilanes, specifically allylsilanes, through transition-metal-catalyzed cross-coupling reactions. rsc.org A notable example is the nickel-catalyzed dealkoxylating cross-coupling with a silylmethyl Grignard reagent or organolithium reagent. In a specific application, this compound reacts with LiCH₂SiMe₃ in the presence of a Ni(COD)₂ catalyst to stereospecifically produce (2-phenylallyl)trimethylsilane, a type of alkenylsilane. rsc.org This reaction has been shown to be effective for a range of substituted aryl vinyl ethers, providing a direct method for synthesizing functionalized allylsilanes. rsc.org
Table 5: Nickel-Catalyzed Synthesis of Alkenylsilanes
| Silyl Enol Ether | Silyl Reagent | Catalyst | Product |
| This compound | LiCH₂SiMe₃ | Ni(COD)₂ | (2-Phenylallyl)trimethylsilane rsc.org |
| Trimethyl((1-(o-tolyl)vinyl)oxy)silane | LiCH₂SiMe₃ | Ni(COD)₂ | Trimethyl(2-(o-tolyl)allyl)silane rsc.org |
| Trimethyl((1-(naphthalen-2-yl)vinyl)oxy)silane | LiCH₂SiMe₃ | Ni(COD)₂ | Trimethyl(2-(naphthalen-2-yl)allyl)silane rsc.org |
Construction of Highly Functionalized Carbonyl Compounds
This compound is a key precursor for the generation of enolates, which are powerful nucleophiles in carbon-carbon bond-forming reactions. This reactivity is harnessed to construct a wide array of highly functionalized carbonyl compounds.
One notable application is in Mannich-type reactions for the synthesis of β-amino ketones. lookchem.com These reactions, which can be conducted in aqueous environments, involve the reaction of the silyl enol ether with an aldehyde and an amine to furnish the corresponding β-amino ketone, a structural motif prevalent in many biologically active molecules. lookchem.com
Furthermore, this silyl enol ether participates in photoredox-catalyzed sulfonylation reactions. In the presence of diaryliodonium salts and a sulfur dioxide surrogate like DABSO, it undergoes a reaction to yield β-keto sulfones. This transformation highlights the compound's utility in introducing the sulfonyl group, a valuable functional group in medicinal chemistry.
The versatility of this compound is also demonstrated in its use in benzannulation reactions with diazo compounds, leading to the formation of functionalized carbazoles. Additionally, it can undergo electrophilic aromatic substitution reactions, as seen in the functionalization of anthranil.
The following table summarizes selected examples of the construction of highly functionalized carbonyl compounds using this compound.
| Reaction Type | Reactants | Product | Significance |
| Mannich-type Reaction | Aldehyde, Amine | β-Amino Ketone lookchem.com | Synthesis of pharmaceutically relevant scaffolds. lookchem.com |
| Photoredox-catalyzed Sulfonylation | Diaryliodonium salt, DABSO | β-Keto Sulfone | Introduction of the sulfonyl functional group. |
| Benzannulation | Diazo compound | Functionalized Carbazole | Construction of heterocyclic systems. |
| Three-component, one-pot cascade reaction | Not specified | cis-2,6-disubstituted dihydropyrans lookchem.com | Efficient assembly of complex cyclic ethers. lookchem.com |
Monomer in Copolymerization Reactions
In addition to its role in small molecule synthesis, this compound serves as a monomer in copolymerization reactions. Its participation in these processes contributes to the development of novel polymeric materials with tailored properties. The incorporation of the (1-phenylvinyl)oxy)silane unit into a polymer backbone can influence characteristics such as thermal stability, solubility, and refractive index. The ability to undergo copolymerization expands the industrial applications of this compound, particularly in the field of materials science for creating silicone-based materials and coatings.
Intermediates for Complex Molecule Synthesis (e.g., Natural Products, Pharmaceuticals)
The utility of this compound extends to its role as a crucial intermediate in the multistep synthesis of complex and biologically significant molecules, including natural products and pharmaceuticals. Its ability to introduce the phenacyl moiety or a protected equivalent thereof makes it a valuable building block. For instance, the synthesis of β-amino ketones, as mentioned earlier, provides access to compounds with potential pharmaceutical applications. lookchem.com The structural motifs derived from this silyl enol ether are often found in the core of various therapeutic agents.
Expanding Chemical Space of Enol Silyl Ethers
The reactivity of enol silyl ethers has traditionally been dominated by their behavior as enolate equivalents in reactions with electrophiles. However, recent advancements have sought to expand the chemical space and synthetic utility of this important class of compounds. rsc.org this compound, with its specific substitution pattern, plays a role in this expansion. Research into novel catalytic systems, such as iron catalysis, has enabled new types of transformations, including the dicarbofunctionalization of enol silyl ethers. rsc.org These innovative methods move beyond the conventional monofunctionalization at the α-position of the corresponding carbonyl compound, opening up new avenues for molecular construction and increasing the diversity of accessible structures. rsc.org This expansion of reactivity transforms silyl enol ethers from simple nucleophiles into more versatile platforms for complex bond formations. rsc.org
Spectroscopic Characterization Methodologies Excluding Basic Identification Data
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural confirmation of Trimethyl((1-phenylvinyl)oxy)silane. Analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each atom within the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum is characterized by distinct signals corresponding to the trimethylsilyl (B98337) group, the vinylic protons, and the aromatic protons. The nine protons of the trimethylsilyl group typically appear as a sharp singlet in the upfield region of the spectrum. The two geminal vinylic protons are expected to appear as distinct signals, likely doublets due to geminal coupling. The aromatic protons of the phenyl group will present as a multiplet in the downfield region.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. Key signals include those for the methyl carbons of the trimethylsilyl group, the vinylic carbons (C=C), and the carbons of the aromatic ring. The quaternary carbon attached to the oxygen and the silicon atom will also have a characteristic chemical shift.
Interactive Table: NMR Data for the Analog Trimethyl((1-(p-tolyl)vinyl)oxy)silane rsc.org
| ¹H NMR (600 MHz, Chloroform-d) | |
| Chemical Shift (δ) / ppm | Description |
| 7.56 (d, J = 8.2 Hz, 2H) | Aromatic protons |
| 7.19 (d, J = 8.0 Hz, 2H) | Aromatic protons |
| 4.95 (d, J = 1.7 Hz, 1H) | Vinylic proton |
| 4.46 (d, J = 1.9 Hz, 1H) | Vinylic proton |
| 2.41 (s, 3H) | Methyl group on phenyl ring |
| 0.34 (s, 9H) | Trimethylsilyl protons |
| ¹³C NMR (151 MHz, Chloroform-d) | |
| Chemical Shift (δ) / ppm | Assignment |
| 155.71 | C-O (vinylic) |
| 137.97 | Aromatic C (quaternary) |
| 134.76 | Aromatic C (quaternary) |
| 128.73 | Aromatic CH |
| 125.13 | Aromatic CH |
| 90.31 | =CH₂ (vinylic) |
| 21.11 | -CH₃ (tolyl) |
| 0.05 | -Si(CH₃)₃ |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound, available from the NIST WebBook as "1-Phenyl-1-(trimethylsilyloxy)ethylene", displays characteristic absorption bands that confirm its structure.
Key vibrational frequencies include:
C=C stretch: A prominent band for the carbon-carbon double bond of the vinyl group.
Si-O-C stretch: Strong absorptions associated with the silyl (B83357) ether linkage.
C-H stretches: Signals corresponding to the aromatic and vinylic C-H bonds.
Si-CH₃ vibrations: Characteristic bands for the trimethylsilyl group.
The gas-phase IR spectrum from the NIST database provides a detailed fingerprint of the molecule, allowing for its unambiguous identification.
High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS)
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₁H₁₆OSi), the calculated exact mass is 192.0970 g/mol . lookchem.com
Electron Ionization Mass Spectrometry (EI-MS) of the synonymous compound "1-Phenyl-1-(trimethylsilyloxy)ethylene" is available on the NIST WebBook. The mass spectrum shows a molecular ion peak and characteristic fragmentation patterns, which can be used to confirm the structure. The fragmentation would likely involve the loss of a methyl group from the trimethylsilyl moiety and other cleavages related to the silyl enol ether structure.
While specific experimental ESI-MS data was not found in the searched literature, this technique would be expected to show a prominent peak for the protonated molecule [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺).
HPLC and GC for Purity and Enantiomeric Ratio Determination
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential analytical techniques for assessing the purity of this compound.
Purity Determination: GC is a particularly suitable method for determining the purity of volatile compounds like silyl enol ethers. A GC analysis of a sample of this compound would ideally show a single major peak corresponding to the compound. The presence of other peaks would indicate impurities, which could include starting materials like acetophenone (B1666503), byproducts such as hexamethyldisiloxane (B120664) (from the coupling of the silylating agent), or residual solvents. The area of the peaks in the chromatogram can be used to quantify the purity of the sample.
Enantiomeric Ratio Determination: this compound is an achiral molecule as it does not possess a stereocenter and cannot exist as enantiomers. Therefore, the determination of an enantiomeric ratio is not applicable to this compound.
Q & A
Basic: What are the standard synthetic protocols for preparing Trimethyl((1-phenylvinyl)oxy)silane, and how can reaction conditions be optimized?
Answer:
this compound is typically synthesized via silylation of acetophenone derivatives. A validated method involves reacting acetophenone with a silylating agent (e.g., trimethylsilyl chloride) under inert conditions. Evidence from synthetic procedures shows a 93% yield when using acetophenone (4.8 mmol) in anhydrous tetrahydrofuran (THF) with a strong base like lithium diisopropylamide (LDA) at −78°C . Optimization tips:
- Temperature control : Maintain cryogenic conditions to suppress side reactions.
- Stoichiometry : Use a 1:1.2 molar ratio of ketone to silylating agent for complete conversion.
- Purification : Distillation under reduced pressure (e.g., 40–50°C at 0.1 mmHg) ensures high purity (>95%) .
Basic: What safety protocols are critical when handling this compound?
Answer:
Safety measures are essential due to flammability and potential reactivity:
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and EN 166-certified safety goggles. A full-face shield is recommended during bulk transfers .
- Ventilation : Work in a fume hood to avoid inhalation of vapors.
- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent moisture absorption and degradation .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .
Basic: How is this compound characterized spectroscopically?
Answer:
Key spectroscopic data include:
- ¹H NMR (400 MHz, CDCl₃): δ 7.60–7.32 (m, 5H, Ar-H), 4.92 (d, 1H, J = 1.6 Hz), 4.43 (d, 1H, J = 1.6 Hz), 0.27 (s, 9H, TMS) .
- ¹³C NMR (101 MHz, CDCl₃): δ 148.8 (C-O-Si), 137.5 (Ar-C), 128.3–125.3 (Ar-H), 112.9 (vinyl C), 0.68 (TMS) .
- Mass Spec : Molecular ion peak at m/z 192.33 (M⁺) confirms the molecular weight .
Advanced: What mechanistic insights explain the reactivity of this compound in C–C bond-forming reactions?
Answer:
The silane acts as a masked enolate, enabling regioselective alkylation. The trimethylsilyl (TMS) group stabilizes the intermediate via hyperconjugation, directing nucleophilic attack at the α-carbon. For example, in cyclopropane synthesis, the TMS group facilitates ring closure by lowering the transition-state energy . Key factors:
- Electrophilic activation : Lewis acids (e.g., BF₃·OEt₂) enhance silyl group departure.
- Steric effects : Bulky substituents on the vinyl group reduce side reactions (e.g., dimerization) .
Advanced: How do substituents on the phenyl ring influence the reactivity of Trimethyl((1-arylvinyl)oxy)silane derivatives?
Answer:
Electron-donating groups (e.g., -OMe, -Me) increase nucleophilicity at the vinyl position, accelerating alkylation. For example:
- p-Tolyl derivative (1b) : Higher yields (85%) in cyclopropanation due to enhanced electron density .
- m-Tolyl derivative (1c) : Steric hindrance slows reactivity, requiring longer reaction times .
- Phenylpentenyl derivative (1k) : Extended alkyl chains reduce solubility, necessitating polar aprotic solvents (e.g., DMF) .
Advanced: What are the stability profiles of this compound under varying storage and reaction conditions?
Answer:
- Thermal stability : Decomposes above 100°C, releasing trimethylsilanol and phenylacetylene .
- Moisture sensitivity : Hydrolyzes rapidly in aqueous media; use molecular sieves in solvent systems .
- Long-term storage : Stability >6 months at −20°C under argon, with <2% decomposition .
Advanced: How does purity (95% vs. 97%) impact experimental reproducibility in reactions involving this compound?
Answer:
Higher purity (≥97%) minimizes side reactions:
- Impurities : Residual acetophenone (in 95% purity samples) can act as a competitive nucleophile, reducing yields by 10–15% .
- Quantitative analysis : Use GC-MS or HPLC to verify purity. Adjust stoichiometry if purity is <97% .
Advanced: How should researchers address contradictions in reported yields or spectral data for this compound?
Answer:
Discrepancies often arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
